2-amino-N-(2,6-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-N-(2,6-dimethylphenyl)benzamide, also known as ameltolide, is a compound with notable anticonvulsant properties. It has been a subject of study in pharmacology and chemistry due to its interesting molecular structure and potential applications.
Synthesis Analysis
Ameltolide derivatives were synthesized and evaluated for their anticonvulsant activities. For instance, Lambert et al. (1995) synthesized two new ameltolide analogues: 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, noting their superior efficacy compared to phenytoin in seizure tests (Lambert et al., 1995). Sabbaghan and Hossaini (2012) also contributed to this area by synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of 2-amino-N-(2,6-dimethylphenyl)benzamide has been examined in various studies. Gowda et al. (2008) described the compound as crystallizing with two molecules in the asymmetric unit, with the H—N—C=O units in a trans conformation and the rings being almost orthogonal to each other (Gowda et al., 2008).
Chemical Reactions and Properties
The compound has been studied extensively for its anticonvulsant activity. Robertson et al. (1987) found that 2-amino-N-(2,6-dimethylphenyl)benzamide is an effective anticonvulsant in several animal models, with rapid metabolism by N-acetylation (Robertson et al., 1987). Potts et al. (1989) also investigated its metabolism, disposition, and pharmacokinetics in rats, noting its high absorption rate and major route of metabolism (Potts et al., 1989).
Physical Properties Analysis
The physical properties, such as solubility and stability, have been explored in various contexts. Dockens et al. (1987) developed a method for the liquid chromatographic determination of serum and urine concentrations of the compound, which is useful for pharmacokinetic studies (Dockens et al., 1987).
Chemical Properties Analysis
Its chemical properties, especially related to its anticonvulsant activity, have been a primary focus. Clark CR (1988) compared its anticonvulsant and toxic properties with other prototype antiepileptic drugs, highlighting its potency in the maximal electroshock seizure model (Clark CR, 1988).
Scientific Research Applications
Antituberculosis Activity
One notable application of 2-amino-N-(2,6-dimethylphenyl)benzamide derivatives is their use in the development of organotin(IV) complexes with antituberculosis activity. Research has scrutinized these complexes, which exhibit significant antituberculosis potential, especially triorganotin(IV) complexes showing superior activity compared to diorganotin(IV) complexes. The structural diversity of the organotin moiety in these complexes and their biological activity underscore the compound's relevance in tuberculosis treatment research. The antituberculosis activity is influenced by the ligand environment, organic groups attached to tin, and compound structure, highlighting the importance of structural configuration for biological efficacy (Iqbal, Ali, & Shahzadi, 2015).
Pharmacological Properties and Clinical Use
The pharmacological properties and clinical applications of compounds structurally related to 2-amino-N-(2,6-dimethylphenyl)benzamide have been extensively studied. For instance, metoclopramide, a compound with similarities in its chemical structure, is used in treating gastrointestinal disorders. This reflects on the broader pharmacological potential of compounds within this chemical family, suggesting that derivatives of 2-amino-N-(2,6-dimethylphenyl)benzamide could be explored for similar gastrointestinal therapeutic applications. Such research emphasizes the importance of structural analogs in developing new therapeutic agents (Pinder et al., 2012).
Exploration of Novel Synthetic Opioids
The structural framework of 2-amino-N-(2,6-dimethylphenyl)benzamide provides a basis for exploring the synthesis and characterization of novel synthetic opioids. Research into non-fentanil novel synthetic opioid receptor agonists has highlighted the significance of N-substituted benzamides and acetamides, showcasing the chemical versatility and potential of derivatives for developing new pharmacological agents. This research avenue demonstrates the compound's relevance in addressing challenges in opioid pharmacology and illicit drug markets, offering insights into the chemistry and pharmacology of potentially less harmful substitutes (Sharma et al., 2018).
properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNCJZHSKGUZKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357223 |
Source
|
Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,6-dimethylphenyl)benzamide | |
CAS RN |
13922-38-8 |
Source
|
Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.